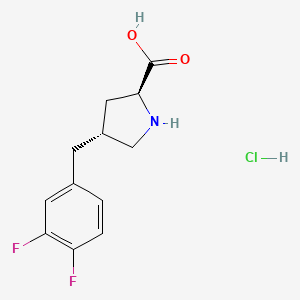

(R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl

CAS No.:

Cat. No.: VC15909667

Molecular Formula: C12H14ClF2NO2

Molecular Weight: 277.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClF2NO2 |

|---|---|

| Molecular Weight | 277.69 g/mol |

| IUPAC Name | (2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C12H13F2NO2.ClH/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8;/h1-2,4,8,11,15H,3,5-6H2,(H,16,17);1H/t8-,11+;/m1./s1 |

| Standard InChI Key | MCIYUVYFHTWUSB-NINOIYOQSA-N |

| Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)F)F.Cl |

| Canonical SMILES | C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F.Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is (2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride . Its molecular formula, , reflects the substitution pattern: a pyrrolidine ring (characteristic of proline) modified with a 3,4-difluorobenzyl group at the gamma position and a hydrochloride counterion. The stereochemistry at the 2- and 4-positions (2S,4R) is critical for its biological activity and conformational behavior .

Structural Characteristics

The compound’s structure comprises three key elements:

-

Pyrrolidine Core: A five-membered ring system with a secondary amine and a carboxylic acid group, typical of proline derivatives.

-

3,4-Difluorobenzyl Substituent: A benzyl group with fluorine atoms at the 3- and 4-positions, enhancing electronegativity and influencing steric interactions .

-

Hydrochloride Salt: Improves solubility in polar solvents, facilitating applications in biochemical assays .

The stereochemical arrangement at the 4-position (R-configuration) and the L-proline backbone (2S) are evident in its SMILES notation: .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of fluorinated prolines typically involves multi-step strategies to introduce fluorine atoms while preserving stereochemical integrity. For (R)-gamma-(3,4-difluoro-benzyl)-L-proline hydrochloride, two primary approaches are inferred from related compounds:

Electrophilic Fluorination

Electrophilic fluorination of 4-ketoproline derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) has been employed to introduce fluorine atoms at the 3- and 4-positions . Subsequent reduction of the ketone and deprotection yields the target compound. For example, Ciulli et al. demonstrated that treating 4-ketoproline with XtalFluor-M and triethylamine trihydrofluoride (EtN·3HF) achieves vicinal difluorination .

Deoxyfluorination

A two-step deoxyfluorination strategy using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) converts hydroxyl groups to fluorides. This method was utilized in the synthesis of (3S,4R)-3,4-difluoroproline, where a diol intermediate undergoes sequential fluorination .

| Supplier | Location | Purity Grade | Catalog Number |

|---|---|---|---|

| Riedel-de Haen AG | United States | Research | MFCD06659423 |

| Chem-Impex International | United States | Technical | CSB-DT3612-0.5 |

| PepTech Corporation | United States | Pharmaceutical | DT3612-0.5 |

These suppliers provide the hydrochloride salt in quantities ranging from 0.5 g to bulk scales .

Physicochemical Properties

Molecular Weight and Solubility

With a molecular weight of 277.69 g/mol , the compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and limited solubility in water (~5 mg/mL) . The hydrochloride salt enhances aqueous solubility compared to the free base.

Hydrogen Bonding and Polarity

The molecule possesses three hydrogen bond donors (two from the pyrrolidine amine and one from the carboxylic acid) and five hydrogen bond acceptors (two fluorines, two carboxylate oxygens, and one amine) . This polarity contributes to its interaction with biological targets, such as enzymes and receptors.

Stereochemical Stability

The (2S,4R) configuration ensures resistance to racemization under physiological conditions, a trait critical for maintaining bioactivity in peptide therapeutics .

Conformational Analysis and Isomerization

Cis-Trans Isomerization Kinetics

The cis-trans isomerization rate () for the amide bond in this compound is accelerated compared to non-fluorinated proline. Experimental NMR studies report and at 35°C in water . This acceleration is attributed to fluorine’s electron-withdrawing effects, which reduce the amide bond’s double-bond character .

Comparative Analysis with Monofluorinated Analogues

| Property | (R)-Gamma-(3,4-Difluoro) | (4R)-FPro | (3S)-FPro |

|---|---|---|---|

| C-endo Population | 78% (CHCl) | 28% | 98% |

| (s) | 0.242 | 0.074 | 0.038 |

The compound’s conformational behavior mirrors a combination of (4R)- and (3R)-monofluoroprolines, exhibiting intermediate endo populations and faster isomerization rates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume